

Tivozanib metabolism CYP3A4 CYP1A1 enzymatic pathways

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Compound Focus: Tivozanib

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Table 1: Key Pathways in Tivozanib Disposition

Pathway / Transporter	Role / Interaction	Clinical Impact & Evidence
CYP3A4 (Metabolism)	Primary oxidative metabolic pathway [1] [2] [3]	Strong inducers reduce exposure; avoid co-administration [4] [3]. Strong inhibitors cause no clinically significant change [4].
CYP1A1 (Metabolism)	Minor oxidative metabolic pathway [1] [5]	The clinical impact of this pathway is not fully characterized.
ABCB1 (P-gp)	Efflux transporter limiting brain accumulation [5]	Restricts drug delivery to the brain, potentially reducing efficacy against brain metastases [5].
ABCG2 (BCRP)	Efflux transporter limiting brain accumulation [5]	Restricts drug delivery to the brain, potentially reducing efficacy against brain metastases [5].
UGTs (Glucuronidation)	Potential minor metabolic pathway [6] [3]	Tivozanib is not an inhibitor of UGTs; the clinical significance of this pathway is likely low [6].

Quantitative Pharmacokinetic Data

The quantitative effects of modulating the CYP3A4 pathway have been characterized in clinical studies. The table below presents key pharmacokinetic (PK) parameters from a drug interaction study.

Table 2: Clinical Pharmacokinetics of Tivozanib and CYP3A4 Interactions

PK Parameter & Study Details	Tivozanib Alone (Reference)	Tivozanib with Strong CYP3A4 Modulator	Change vs. Reference
With Strong Inhibitor (Ketoconazole) [4]			
• AUC (Area Under the Curve)	Baseline	Increased by 12%	Not Clinically Significant
• Cmax (Max Concentration)	Baseline	Unaffected	Not Significant
With Strong Inducer (Rifampin) [4]			
• AUC_{0-∞} (Extent of Absorption)	Baseline	Significantly Decreased	Clinically Significant
• Half-life	Baseline	Decreased	-
• Clearance	Baseline	Increased	-
General PK (at Steady State) [2]			
• Half-life	111 hours (approx. 4.6 days)	-	-

PK Parameter & Study Details	Tivozanib Alone (Reference)	Tivozanib with Strong CYP3A4 Modulator	Change vs. Reference
• Tmax (Time to Cmax)	Median 10 hours (range 3-24)	-	-
• Apparent Clearance (CL/F)	~0.75 L/h	-	-
• Protein Binding	>99% (primarily to albumin)	-	-

Experimental Protocols for Key Findings

The data in the tables above were derived from specific clinical and preclinical studies. Here is a summary of the key methodological details.

1. Clinical DDI Study (CYP3A4 Inhibition & Induction) [4]

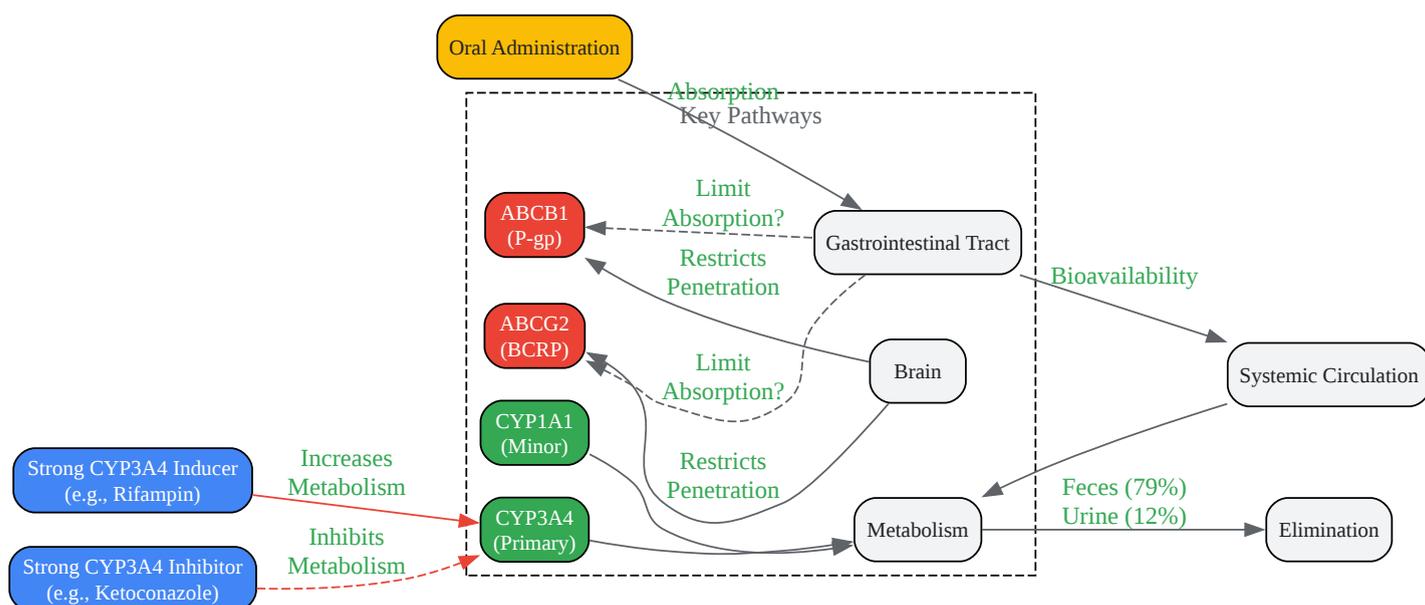
- **Objective:** To evaluate the effects of steady-state ketoconazole (inhibitor) and rifampin (inducer) on the PK of a single oral dose of **tivozanib**.
- **Design:** Two separate, phase I, open-label, two-period, single-sequence studies.
- **Intervention:** A single 1.5 mg oral dose of **tivozanib** hydrochloride was administered alone and after pre-treatment with either ketoconazole (400 mg once daily for 25 days) or rifampin (steady-state).
- **Key Measurements:** Serial blood sampling to determine **tivozanib** PK parameters, including AUC, Cmax, and half-life. Safety and tolerability were also monitored.

2. Preclinical Transporter Substrate Study (ABCB1/ABCG2) [5]

- **Objective:** To investigate whether **tivozanib** is a substrate for the efflux transporters ABCB1 and ABCG2.
- **In Vitro Model:** Used polarized monolayers of MDCK-II cells transduced with human ABCB1, ABCG2, or mouse Abcg2.
- **Method:** Measured the vectorial transport of **tivozanib** across the cell monolayers. The transport ratio (ratio of apical-to-basolateral transport vs. basolateral-to-apical) was calculated in the presence and absence of specific transporter inhibitors (e.g., zosuquidar for ABCB1).

- **In Vivo Model:** Used wild-type, *Abcb1a/1b*^{-/-}, *Abcg2*^{-/-}, and triple-knockout mice to assess the impact of these transporters on **tivozanib**'s oral availability and brain penetration.

The role of these pathways in the overall handling of **tivozanib** by the body is summarized in the diagram below.



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Figure 1: A summary of the key metabolic and transporter pathways influencing **tivozanib**'s pharmacokinetics. Solid lines represent primary pathways; dashed lines represent potential or inhibitory interactions.

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